1-(2-Nitro-4-(trifluoromethoxy)phenyl)hydrazine
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Overview
Description
1-(2-Nitro-4-(trifluoromethoxy)phenyl)hydrazine is an organic compound with the molecular formula C7H6F3N3O3 It is characterized by the presence of a nitro group, a trifluoromethoxy group, and a hydrazine moiety attached to a benzene ring
Preparation Methods
The synthesis of 1-(2-Nitro-4-(trifluoromethoxy)phenyl)hydrazine typically involves the reaction of 2-nitro-4-(trifluoromethoxy)aniline with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
1-(2-Nitro-4-(trifluoromethoxy)phenyl)hydrazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, where it reacts with electrophiles to form substituted hydrazine derivatives.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Nitro-4-(trifluoromethoxy)phenyl)hydrazine has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The exact mechanism of action of 1-(2-Nitro-4-(trifluoromethoxy)phenyl)hydrazine is not fully understood. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The nitro and trifluoromethoxy groups may play a role in modulating the compound’s reactivity and binding affinity to these targets.
Comparison with Similar Compounds
1-(2-Nitro-4-(trifluoromethoxy)phenyl)hydrazine can be compared with other similar compounds, such as:
4-(Trifluoromethoxy)phenylhydrazine: This compound lacks the nitro group and has different reactivity and applications.
N1,N2-Bis[4-(trifluoromethoxy)phenyl]-1,2-hydrazine: This compound has two trifluoromethoxy groups and is used in different synthetic applications.
Properties
Molecular Formula |
C7H6F3N3O3 |
---|---|
Molecular Weight |
237.14 g/mol |
IUPAC Name |
[2-nitro-4-(trifluoromethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C7H6F3N3O3/c8-7(9,10)16-4-1-2-5(12-11)6(3-4)13(14)15/h1-3,12H,11H2 |
InChI Key |
NCOTWDVTZWSPDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)[N+](=O)[O-])NN |
Origin of Product |
United States |
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